3-Chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine

Description

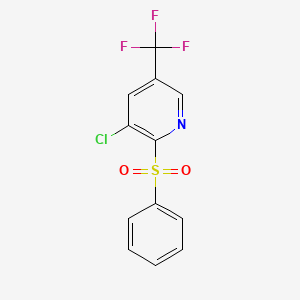

Chemical Structure:

3-Chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine (CAS: 204577-97-9) is a pyridine derivative with three distinct substituents:

Molecular Formula: C₁₂H₇ClF₃NO₂S (Molecular Weight: 321.70 g/mol).

Properties

IUPAC Name |

2-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3NO2S/c13-10-6-8(12(14,15)16)7-17-11(10)20(18,19)9-4-2-1-3-5-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRARYFALNCQJJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropyridine, phenylsulfonyl chloride, and trifluoromethylating agents.

Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reactions. Solvents like dimethylformamide or dichloromethane are commonly used to dissolve the reactants and provide a suitable medium for the reaction.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for the purification and analysis of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro group at the third position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The phenylsulfonyl group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Electrophilic Substitution: Reagents such as sulfuric acid, nitric acid, and acyl chlorides are used for electrophilic substitution reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, sulfonyl derivatives, and trifluoromethylated compounds. The specific products depend on the nature of the reagents and the reaction conditions.

Scientific Research Applications

3-Chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic synthesis reactions.

Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. Its derivatives have shown potential in inhibiting specific enzymes and proteins.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives. It is being investigated for its potential use in treating various diseases.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes and proteins, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Key Findings :

Trifluoromethyl groups at position 5 are conserved across analogs, contributing to metabolic stability and resistance to oxidative degradation .

Synthetic Yields: Yields for analogs vary widely (34.4–91.5%), with steric hindrance from bulky substituents (e.g., in 7a and 7f) reducing efficiency .

Thermal Stability :

- Melting points correlate with substituent polarity. For example, 7b (m.p. 111–114°C) has higher thermal stability due to a trifluoromethylsulfonyl group, while 7g (m.p. 58–61°C) with a methyl group exhibits lower stability .

Agricultural vs. Pharmaceutical Use :

- Compounds like 7f and 7a are tailored for herbicidal activity, whereas SC06 is explored for therapeutic applications (e.g., kinase inhibition) . The target compound’s phenylsulfonyl moiety may bridge both domains, as seen in pesticide intermediates .

Biological Activity

3-Chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine, with the CAS number 204577-97-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H8ClF3N2O2S

- Molecular Weight : 320.72 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives. Various synthetic routes have been explored, including:

- Sulfonation : Introduction of the phenylsulfonyl group using sulfonyl chlorides.

- Chlorination : Chlorination at the 3-position using chlorinating agents.

- Trifluoromethylation : Use of trifluoromethylating agents to introduce the trifluoromethyl group at the 5-position.

Anticancer Activity

Recent studies indicate that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including:

- MCF-7 (breast cancer) : Induces apoptosis with an IC50 value of approximately 25 µM.

- U87 (glioblastoma) : Demonstrates significant cytotoxicity with an IC50 of around 30 µM.

The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell proliferation through modulation of key signaling pathways such as PI3K/Akt and MAPK.

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential for treating inflammatory diseases.

Case Studies

-

Study on MCF Cell Lines :

- Objective : To assess the apoptotic effects of the compound on breast cancer cells.

- Findings : Flow cytometry revealed increased apoptosis rates in treated cells compared to controls, indicating a dose-dependent response.

-

In Vivo Mouse Model :

- Objective : Evaluate tumor growth suppression.

- Results : Mice treated with this compound showed a significant reduction in tumor size compared to untreated controls.

The proposed mechanism for the biological activity includes:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It affects pathways critical for cell survival and apoptosis, particularly those involving Bcl-2 family proteins and caspases.

Comparison with Other Compounds

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| Compound A | 25 | Anticancer |

| Compound B | 30 | Anticancer |

| This compound | 25 | Anticancer |

| Compound C | 15 | Anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.